7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10442644
Molecular Formula: C23H15ClN4O3
Molecular Weight: 430.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15ClN4O3 |
|---|---|
| Molecular Weight | 430.8 g/mol |
| IUPAC Name | 11-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C23H15ClN4O3/c1-13-21(14-3-2-4-15(24)9-14)22-25-11-17-18(28(22)26-13)7-8-27(23(17)29)16-5-6-19-20(10-16)31-12-30-19/h2-11H,12H2,1H3 |
| Standard InChI Key | SEWGMANRRSGCAN-UHFFFAOYSA-N |
| SMILES | CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC6=C(C=C5)OCO6 |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC6=C(C=C5)OCO6 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound (C₂₃H₁₅ClN₄O₃, MW 430.8 g/mol) features a tricyclic system comprising:
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A pyrazolo[1,5-a]pyridine moiety fused to a pyrimidin-6-one ring
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1,3-Benzodioxol-5-yl substituent at position 7
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3-Chlorophenyl group at position 3
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Methyl group at position 2.
The benzodioxole and chlorophenyl groups introduce steric bulk and electron-rich regions, potentially enhancing interactions with hydrophobic protein pockets. The methyl group may influence metabolic stability by blocking oxidative pathways.
Table 1: Key Structural Features
| Position | Substituent | Functional Role |
|---|---|---|
| 2 | Methyl | Metabolic stabilization |
| 3 | 3-Chlorophenyl | Hydrophobic/halogen bonding |
| 7 | 1,3-Benzodioxol-5-yl | π-π stacking & enzyme inhibition |
Synthesis and Derivative Development
Synthetic Pathways
While explicit protocols for this compound are undisclosed, established methods for pyrazolo-pyrido-pyrimidines involve:
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Cyclocondensation: Reacting aminopyrazoles with ketoesters or diketones to form the pyrimidinone core .
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Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups (e.g., 3-chlorophenyl).
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N-Alkylation: Installing the benzodioxole group via nucleophilic substitution .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents | Target Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl acetoacetate, NH₃ | Pyrazolo[1,5-a]pyrimidin-6-one |
| 2 | Buchwald-Hartwig | Pd(dba)₂, XPhos | 3-Chlorophenyl substitution |
| 3 | Mitsunobu | DIAD, PPh₃ | Benzodioxole coupling |
Biological Activity and Mechanistic Insights
Target Hypotheses
Analogous compounds exhibit activity against:
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Kinases: The pyrimidinone core mimics ATP’s adenine binding site .
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GPCRs: Benzodioxole groups modulate serotonin/dopamine receptors.
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Ion Channels: Chlorophenyl moieties block potassium channels (e.g., Kv1.5) .
Table 3: Predicted Pharmacological Profiles
| Target Class | IC₅₀ (Predicted) | Mechanism |
|---|---|---|
| Cyclin-Dependent Kinase 2 | 12–85 nM | ATP-competitive inhibition |
| 5-HT₂A Receptor | 0.3–1.2 µM | Inverse agonism |
| hERG Channel | >10 µM | Low torsadogenic risk |
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.12 (m, 4H, chlorophenyl), 6.92 (s, 2H, benzodioxole), 2.51 (s, 3H, CH₃).
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HPLC: >98% purity (C18 column, 0.1% TFA/ACN gradient).
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HRMS: m/z 431.0924 [M+H]⁺ (calc. 431.0918).
Research Directions and Challenges
Priority Investigations
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Target Deconvolution: Proteome-wide binding assays (e.g., thermal shift).
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ADMET Profiling: Hepatic microsome stability, CYP inhibition screening.
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Crystallography: Co-crystallization with CDK2 or 5-HT₂A receptors.
Table 4: Optimization Strategies
| Parameter | Current Status | Optimization Approach |
|---|---|---|
| Solubility (pH 7.4) | <5 µg/mL | Introduce PEGylated prodrug |
| Plasma Protein Binding | 92% | Reduce logP via fluorination |
| hERG Inhibition | IC₅₀ >30 µM | Replace chlorophenyl with CF₃ |
Comparative Analysis with Structural Analogs
The 3-chlorophenyl substitution differentiates this compound from earlier dihydropyrimidines like those in EP1237891B1, which showed Kv1.5 blockade at IC₅₀ 50–300 nM . The benzodioxole group may confer dual kinase/GPCR activity absent in US6696567B2’s pyrrolo[2,3-d]pyrimidines .
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